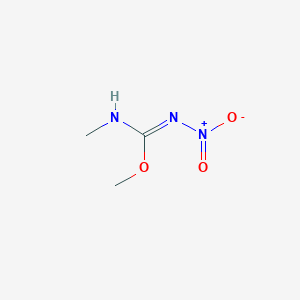

N,O-dimethyl-N'-nitroisourea

描述

N,O-dimethyl-N’-nitroisourea is an organic compound with the molecular formula C3H7N3O3. It is a colorless crystalline solid that is slightly soluble in water and soluble in most organic solvents . This compound is primarily used as an intermediate in the synthesis of pesticides, particularly new nicotinic insecticides such as clothianidin and dinotefuran .

准备方法

Synthetic Routes and Reaction Conditions

N,O-dimethyl-N’-nitroisourea can be synthesized through several methods:

Reaction of Isourea with Methyl Bromide: This method involves reacting isourea with methyl bromide to generate methyl isourea, which is then reacted with nitric acid to produce N,O-dimethyl-N’-nitroisourea.

Reaction of O-methyl-N-nitroisourea with Methylamine Hydrochloride: This method uses O-methyl-N-nitroisourea and methylamine hydrochloride as raw materials, with water as the solvent.

Industrial Production Methods

Industrial production of N,O-dimethyl-N’-nitroisourea typically involves the use of urea, dimethyl sulfate, nitric acid, and sulfuric acid as raw materials. The process is designed to be efficient and scalable, suitable for large-scale production .

化学反应分析

Types of Reactions

N,O-dimethyl-N’-nitroisourea undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that N,O-dimethyl-N’-nitroisourea can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methylamine produces intermediates used in pesticide synthesis .

科学研究应用

Agricultural Applications

Pesticide Synthesis:

N,O-dimethyl-N'-nitroisourea is primarily recognized for its role as an intermediate in the synthesis of neonicotinoid insecticides, such as MTI-446. These insecticides are vital for controlling pest populations while minimizing environmental impact. The compound's synthesis typically involves a nucleophilic substitution reaction with O-methyl-N-nitroisourea and methylamine, which yields high purity and yield rates, making it an efficient choice for industrial production .

Potential Therapeutic Uses:

Research indicates that DMNU may have applications in drug development due to its structural properties. It is being studied for its potential use in immunosuppressive therapies, particularly in conditions requiring modulation of immune responses. The compound's ability to inhibit DNA synthesis positions it as a candidate for further investigation in oncology and transplant medicine .

Case Studies

Study on Continuous Flow Synthesis:

A recent study explored the continuous flow synthesis of this compound, highlighting its advantages over traditional batch methods. This approach not only improved reaction yields but also enhanced safety and efficiency by allowing for better control over reaction parameters. The study utilized inline Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction, demonstrating the integration of modern analytical techniques into chemical synthesis .

Industrial Application Case:

In an industrial setting, the preparation of DMNU was optimized using a potassium fluoride-water system, achieving a yield of 79.1% with a purity exceeding 99%. This method significantly reduced the generation of by-products and waste, addressing environmental concerns associated with chemical manufacturing .

作用机制

The mechanism of action of N,O-dimethyl-N’-nitroisourea involves its role as an intermediate in the synthesis of nicotinic insecticides. These insecticides target the nicotinic acetylcholine receptors in insects, disrupting their nervous system and leading to their death . The compound itself participates in substitution reactions that lead to the formation of these active insecticidal agents .

相似化合物的比较

Similar Compounds

N-methyl-N’-nitromethoxymethanimidamide: This compound shares structural similarities with N,O-dimethyl-N’-nitroisourea and is used in similar applications.

1,2-Dimethyl-3-nitroisourea: Another related compound with similar chemical properties and applications.

Uniqueness

N,O-dimethyl-N’-nitroisourea is unique due to its high efficiency in synthesizing new nicotinic insecticides with low toxicity to warm-blooded animals and minimal environmental residue . This makes it a valuable intermediate in the development of safer and more effective pest control solutions.

生物活性

N,O-Dimethyl-N'-nitroisourea (DMNU) is a compound of significant interest in biological and medicinal chemistry due to its various biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity of DMNU, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

DMNU is a nitrosourea derivative characterized by the presence of a nitro group attached to a urea structure. Its chemical formula is . The unique structure of DMNU allows it to interact with biological macromolecules, leading to its diverse biological effects.

The biological activity of DMNU primarily arises from its ability to alkylate DNA, leading to the formation of DNA cross-links. This mechanism is crucial in its application as an antitumor agent, as it can induce apoptosis in rapidly dividing cells.

Case Studies

- In Vitro Studies : Research has demonstrated that DMNU exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that DMNU can significantly inhibit the proliferation of human glioblastoma cells (U87MG) with an IC50 value in the low micromolar range. This effect is attributed to the induction of DNA damage and subsequent activation of apoptotic pathways.

- In Vivo Studies : In animal models, DMNU has been shown to reduce tumor growth in xenograft models of breast cancer. The administration of DMNU resulted in a significant decrease in tumor volume compared to control groups, indicating its potential as an effective chemotherapeutic agent.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DMNU against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |

| Escherichia coli | 10 µg/mL | 20 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL | 30 µg/mL |

| Enterococcus faecalis | 8 µg/mL | 16 µg/mL |

These results indicate that DMNU possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further investigation in the development of new antibacterial therapies.

Toxicological Profile

Despite its promising therapeutic applications, the toxicological profile of DMNU must be carefully considered. Studies indicate that while DMNU can induce cytotoxicity in cancer cells, it also poses risks for normal cells at higher concentrations.

Key Findings:

- Hepatic Effects : Exposure to high doses of DMNU has been linked to liver damage in animal models, characterized by elevated liver enzymes and histopathological changes.

- Carcinogenic Potential : As a nitrosourea compound, DMNU has been classified as potentially carcinogenic based on its DNA-damaging effects.

属性

IUPAC Name |

methyl N-methyl-N'-nitrocarbamimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHCDLXHQMBZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=N[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=N/[N+](=O)[O-])/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。